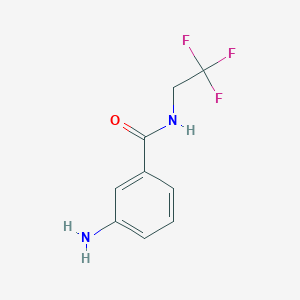

3-amino-N-(2,2,2-trifluoroethyl)benzamide

説明

特性

IUPAC Name |

3-amino-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-2-1-3-7(13)4-6/h1-4H,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBZFKFGADOTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269195 | |

| Record name | 3-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260973-22-6 | |

| Record name | 3-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=260973-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide, a key building block in modern medicinal chemistry. We will explore a robust and efficient two-step synthetic pathway, beginning with the formation of a nitro-substituted amide intermediate, followed by its reduction to the target aniline. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of experimental choices, step-by-step protocols, safety considerations, and characterization data. The causality behind each procedural step is elucidated to ensure both scientific integrity and successful replication.

Introduction: The Strategic Importance of Fluorinated Benzamides

The incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 2,2,2-trifluoroethyl moiety is frequently employed to enhance pharmacokinetic profiles.[1][2]

The target molecule, 3-amino-N-(2,2,2-trifluoroethyl)benzamide, represents a versatile scaffold. The aniline (-NH2) group serves as a crucial synthetic handle for further functionalization, enabling its integration into a diverse range of complex molecules, including potent enzyme inhibitors and receptor modulators.[3] This guide details a reliable and scalable synthetic strategy that proceeds through a stable nitro-intermediate, a common and effective tactic for protecting the amine functionality during amide bond formation.

Retrosynthetic Analysis and Strategic Design

A logical retrosynthetic analysis of the target molecule suggests disconnecting the amide bond, which is one of the most reliable and fundamental transformations in organic synthesis. This leads back to a 3-aminobenzoic acid derivative and 2,2,2-trifluoroethylamine.

However, the presence of a free amine on the benzoic acid ring would compete with the desired amine during the amide coupling step. Therefore, a more robust strategy involves masking the amine functionality as a nitro group. The nitro group is an excellent amine precursor as it is chemically inert to most amide coupling conditions and can be selectively reduced to an amine in a subsequent, high-yielding step.[4][5] This leads to a practical and efficient two-step forward synthesis.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide

The crucial first step is the formation of the amide bond between 3-nitrobenzoic acid and 2,2,2-trifluoroethylamine. We will detail the most common and industrially scalable method, the acyl chloride route, and discuss direct coupling as a viable alternative.

Methodology A: The Acyl Chloride (Schotten-Baumann) Route

Principle & Rationale: This classic method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-nitrobenzoyl chloride is then reacted with 2,2,2-trifluoroethylamine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. This method is highly efficient, cost-effective, and generally results in high yields.[6][7][8]

Caption: Workflow for the Acyl Chloride methodology.

Detailed Experimental Protocol:

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1.0 eq.).

-

Under a fume hood, cautiously add thionyl chloride (SOCl₂) (2.0-3.0 eq.). A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

Once the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporator).

-

The resulting crude 3-nitrobenzoyl chloride, a yellow solid or oil, is often used directly in the next step without further purification.[9]

Step 2: Synthesis of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide

-

Dissolve 2,2,2-trifluoroethylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flask cooled in an ice bath (0°C).

-

Dissolve the crude 3-nitrobenzoyl chloride (1.0 eq.) from the previous step in a minimal amount of the same anhydrous solvent.

-

Add the solution of 3-nitrobenzoyl chloride dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or silica gel column chromatography to obtain pure 3-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Methodology B: Direct Amide Coupling

Principle & Rationale: Modern coupling reagents provide a milder alternative to the acyl chloride method, allowing for a one-pot reaction directly from the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often with an additive like HOBt (Hydroxybenzotriazole), activate the carboxylic acid in situ to form a highly reactive ester, which is then displaced by the amine.[10][11] This approach avoids the harsh conditions of thionyl chloride but can be more expensive and may require more complex purification to remove byproducts.

| Feature | Methodology A: Acyl Chloride | Methodology B: Direct Coupling (e.g., EDC/HOBt) |

| Starting Materials | 3-Nitrobenzoic Acid, SOCl₂ | 3-Nitrobenzoic Acid, EDC, HOBt |

| Reaction Conditions | Reflux in SOCl₂, then 0°C to RT | Room Temperature |

| Byproducts | SO₂, HCl, Triethylamine HCl | Dicyclohexylurea (DCU) or other soluble urea, H₂O |

| Pros | High reactivity, cost-effective, scalable | Milder conditions, good for sensitive substrates |

| Cons | Harsh reagent (SOCl₂), requires two steps | Higher cost, potential for racemization (if chiral), byproduct removal can be difficult |

Part II: Reduction to 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Principle & Rationale: The selective reduction of an aromatic nitro group to an aniline is a fundamental transformation. Catalytic hydrogenation is the preferred method in a laboratory and industrial setting due to its high efficiency, clean reaction profile, and simple workup.[12] A heterogeneous catalyst, typically palladium on activated carbon (Pd/C), is used with a source of hydrogen (H₂ gas) to effect the reduction.[4] Alternative reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acidic media can also be used, but often require more strenuous purification.[4]

Detailed Experimental Protocol (Catalytic Hydrogenation):

-

In a hydrogenation flask (e.g., a Parr shaker bottle or a thick-walled round-bottom flask), dissolve the 3-nitro-N-(2,2,2-trifluoroethyl)benzamide intermediate (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Carefully add the catalyst, 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight), to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Pressurize the vessel with H₂ (a balloon for atmospheric pressure or 50 psi for a Parr apparatus) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC, LC-MS, or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to recover all the product. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely before safe disposal.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 3-amino-N-(2,2,2-trifluoroethyl)benzamide. The product is often of high purity and may not require further purification. If necessary, it can be purified by recrystallization or column chromatography.

Overall Synthesis and Characterization

The described two-step process provides a reliable and efficient route to the target compound.

Caption: Complete two-step synthesis pathway.

Expected Product Characterization Data:

| Property | Value |

| Molecular Formula | C₉H₉F₃N₂O |

| Molecular Weight | 218.18 g/mol |

| Appearance | Off-white to light brown solid |

| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons (m, ~6.5-7.5 ppm), amide N-H (t, ~8.5-9.5 ppm), CH₂ (m, ~4.0 ppm), and aniline NH₂ (s, ~5.0-5.5 ppm). |

| ¹³C NMR (DMSO-d₆) | Expected signals for aromatic carbons, amide carbonyl carbon (~165 ppm), and trifluoroethyl carbons. |

| ¹⁹F NMR (DMSO-d₆) | Expected triplet signal for the -CF₃ group. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 219.07 |

Conclusion

This guide has outlined a comprehensive and practical synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide. The presented two-step pathway, utilizing a nitro-protected intermediate, is both robust and scalable. By detailing the rationale behind methodological choices, providing step-by-step protocols, and emphasizing safety and characterization, this document serves as a valuable resource for chemists in the pharmaceutical and fine chemical industries. The successful synthesis of this versatile building block opens the door to the development of novel and impactful therapeutic agents.

References

-

SpectraBase. Spectrum of benzamide, 3-fluoro-N-[2,2,2-trifluoro-1-[(2-tricyclo[3.3.1.1

3,7]dec-1-ylethyl)amino]-1-(trifluoromethyl)ethyl]-.[Link] -

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Aapptec. Coupling Reagents.[Link]

-

MDPI. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molecules, 2023. [Link]

-

Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids.[Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. [Link]

-

Wikipedia. Reduction of nitro compounds.[Link]

- Google Patents.Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

- Google Patents.Novel synthesis of 3-amino-2-methylbenzotrifluoride.

-

PubChemLite. 3-amino-4-methyl-n-(2,2,2-trifluoroethyl)benzamide.[Link]

- Google Patents.Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

PubChem. Benzamide, 3-chloro-N-(2,2,2-trifluoroethyl)-.[Link]

-

Organic Syntheses. p-NITROBENZOYL CHLORIDE.[Link]

- Google Patents.

-

Ma, J., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. [Link]

-

PrepChem. Synthesis of 2-nitrobenzoyl chloride.[Link]

- Google Patents.

-

Semantic Scholar. (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide.[Link]

-

SpectraBase. Spectrum of Benzamide, 3-fluoro-N-methyl-.[Link]

-

Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. [Link]

-

Gaikwad, N. W. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 31(1), 1-13. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

physicochemical properties of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

An In-depth Technical Guide to the Physicochemical Properties of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Introduction

3-amino-N-(2,2,2-trifluoroethyl)benzamide is a fascinating molecule that holds potential in various research and development domains, particularly in medicinal chemistry and materials science. Its structure, which combines an aminobenzamide core with a trifluoroethyl moiety, suggests a unique profile of chemical and physical properties. The presence of the trifluoroethyl group, known for its strong electron-withdrawing effects and its ability to modulate lipophilicity and metabolic stability, makes this compound a person of interest for researchers aiming to fine-tune the characteristics of bioactive molecules.

This guide provides a comprehensive overview of the predicted , alongside detailed, field-proven experimental protocols for their empirical determination. As publicly available data on this specific compound is limited, this document serves as both a predictive analysis and a practical manual for its characterization. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Core Molecular Structure and Identifiers

-

Chemical Name: 3-amino-N-(2,2,2-trifluoroethyl)benzamide

-

CAS Number: 260973-22-6[1]

-

Molecular Formula: C₉H₉F₃N₂O

-

Molecular Weight: 234.18 g/mol

The structure features a central benzene ring substituted with an amino group at the meta position relative to a benzamide functional group. The amide nitrogen is further substituted with a 2,2,2-trifluoroethyl group.

Caption: Chemical structure of 3-amino-N-(2,2,2-trifluoroethyl)benzamide.

Predicted Physicochemical Properties

The following table summarizes the predicted . These predictions are based on the analysis of its structural components and comparison with analogous compounds.

| Property | Predicted Value | Rationale |

| Melting Point | 130-145 °C | Higher than 3-aminobenzamide (113-115°C) due to increased molecular weight and potential for additional intermolecular interactions involving the fluorine atoms. The trifluoroethyl group may disrupt crystal packing, preventing a much higher melting point. |

| Boiling Point | > 300 °C (decomposes) | Expected to be high due to the amide and amino functionalities allowing for hydrogen bonding. Likely to decompose before boiling under atmospheric pressure. |

| Aqueous Solubility | Sparingly soluble | The presence of polar amino and amide groups is offset by the hydrophobic benzene ring and the trifluoroethyl group. The trifluoroethyl group is known to decrease aqueous solubility compared to its non-fluorinated counterpart. |

| pKa (basic) | 2.5 - 3.5 | The pKa of the aromatic amino group is expected to be lower than that of aniline (~4.6) due to the electron-withdrawing effects of both the benzamide group and the distant trifluoroethyl group. |

| pKa (acidic) | 16 - 17 | The N-H of the amide is weakly acidic, with a pKa likely similar to other secondary benzamides. |

| LogP | 1.5 - 2.5 | The trifluoroethyl group significantly increases lipophilicity compared to a non-fluorinated analogue. This is a key feature for predicting membrane permeability in drug development. |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key .

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

Ensure the compound is dry by placing it in a vacuum oven at a temperature below its predicted melting point for several hours.

-

Finely powder a small amount of the compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C/min until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Quantifying aqueous solubility is critical for understanding the dissolution and absorption characteristics of a compound, particularly for pharmaceutical applications. The shake-flask method is a gold-standard technique for this purpose.

Protocol:

-

Add an excess amount of 3-amino-N-(2,2,2-trifluoroethyl)benzamide to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap vial.

-

Agitate the vial at a constant temperature (typically 25 °C) for 24-48 hours to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

The solubility is reported in units such as mg/mL or mol/L.

Sources

An In-Depth Technical Guide to 3-amino-N-(2,2,2-trifluoroethyl)benzamide

CAS Number: 260973-22-6

Introduction

3-amino-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound featuring a central benzamide core substituted with an amino group at the meta-position and a trifluoroethyl group on the amide nitrogen. The presence of the trifluoroethyl moiety significantly influences the compound's lipophilicity and metabolic stability, making it an attractive scaffold for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications, and a discussion of its putative mechanism of action based on its structural relationship to other well-characterized aminobenzamides. While specific in-depth research on this particular molecule is not extensively published, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust technical resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known and calculated physical and chemical properties of 3-amino-N-(2,2,2-trifluoroethyl)benzamide is presented in the table below.

| Property | Value | Source |

| CAS Number | 260973-22-6 | Guidechem |

| Molecular Formula | C₉H₉F₃N₂O | Awiner |

| Molecular Weight | 218.18 g/mol | Awiner |

| Appearance | Off-white to pale yellow powder | Awiner |

| Melting Point | 123-126 °C | Awiner |

| Density | 1.43 g/cm³ | Awiner |

| Purity | Analytical / Laboratory Grade | Awiner |

| Storage | Store at room temperature in a tightly sealed container, shielded from moisture and light. | Exporterindia |

| Shelf Life | Up to two years under recommended storage conditions. | Exporterindia |

Synthesis Protocol

The synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide can be achieved through a standard two-step process involving the initial formation of the amide bond followed by the reduction of a nitro group to the corresponding amine. The following protocol is a representative method adapted from general procedures for the synthesis of N-substituted benzamides.

Step 1: Synthesis of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide

This step involves the amide coupling of 3-nitrobenzoic acid with 2,2,2-trifluoroethylamine. A common and efficient method for this transformation is the use of a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).

Materials and Reagents:

-

3-Nitrobenzoic acid

-

2,2,2-Trifluoroethylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.1 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add 2,2,2-trifluoroethylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-nitro-N-(2,2,2-trifluoroethyl)benzamide.

Step 2: Synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials and Reagents:

-

3-nitro-N-(2,2,2-trifluoroethyl)benzamide

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 3-nitro-N-(2,2,2-trifluoroethyl)benzamide (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 3-amino-N-(2,2,2-trifluoroethyl)benzamide. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: A two-step synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide.

Potential Applications and Mechanism of Action

Pharmaceutical and Agrochemical Intermediate

As indicated by chemical suppliers, this compound serves as a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The presence of a reactive primary amine and the trifluoroethyl group allows for a variety of chemical modifications to generate a library of derivatives for screening.

Potential as a PARP Inhibitor

The 3-aminobenzamide scaffold is a well-known pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes involved in DNA repair, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations). 3-Aminobenzamide itself is a first-generation PARP inhibitor that acts as a competitive inhibitor of NAD+, the substrate for PARP.

It is plausible that 3-amino-N-(2,2,2-trifluoroethyl)benzamide could also exhibit PARP inhibitory activity. The trifluoroethyl group may modulate the compound's binding affinity to the NAD+ binding pocket of PARP, as well as improve its pharmacokinetic properties such as cell permeability and metabolic stability. Further enzymatic and cellular assays are required to validate this hypothesis.

Putative Signaling Pathway: PARP Inhibition in Cancer Therapy

Caption: Proposed mechanism of action of 3-amino-N-(2,2,2-trifluoroethyl)benzamide as a PARP inhibitor.

Safety and Handling

While a specific safety data sheet (SDS) for 3-amino-N-(2,2,2-trifluoroethyl)benzamide is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety information for related aminobenzamides, it may be harmful if swallowed or inhaled and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-amino-N-(2,2,2-trifluoroethyl)benzamide is a fluorinated benzamide derivative with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structural similarity to known PARP inhibitors suggests that it may also possess anticancer properties, a hypothesis that warrants further investigation. The synthetic route to this compound is straightforward, utilizing standard amide coupling and nitro reduction methodologies. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this and related compounds.

References

-

Al-Balas, Q. A., Sowaileh, M. F., Hassan, M. A., Qandil, A. M., Alzoubi, K. H., Mhaidat, N. M., Almaaytah, A. M., & Khabour, O. F. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 81–96. [Link]

-

Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]

-

Exporterindia. (n.d.). 3-Amino-n-(2,2,2-trifluoroethyl) benzamide. Retrieved from [Link]

-

Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Chen, L. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

- Mao, P. T., He, W. B., Mai, X., Feng, L. H., Li, N., Liao, Y. J., Zhu, C. S., Li, J., Chen, T., Liu, S. H., Zhang, Q. M., & He, L. (2022). Synthesis and biological evaluation of aminobenzamides containing purine moiety as class

Unraveling the Enigma: A Predictive Mechanistic Guide to 3-amino-N-(2,2,2-trifluoroethyl)benzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-amino-N-(2,2,2-trifluoroethyl)benzamide is a distinct chemical entity for which, at the time of this writing, no specific mechanism of action has been elucidated in publicly accessible scientific literature. It is primarily cataloged as a chemical intermediate by various suppliers.[1][2][3] However, the benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[4][5]

This guide, therefore, takes a predictive and proactive approach. Grounded in the extensive research on structurally related benzamide derivatives, we will dissect the potential mechanisms of action for 3-amino-N-(2,2,2-trifluoroethyl)benzamide. We will explore plausible biological targets and signaling pathways, and provide a comprehensive framework of experimental protocols to systematically investigate these hypotheses. This document serves as a roadmap for any research program aimed at characterizing the pharmacological profile of this and other novel benzamide compounds.

Deconstruction of the Benzamide Scaffold: Clues from its Chemical Architecture

The structure of 3-amino-N-(2,2,2-trifluoroethyl)benzamide offers several clues to its potential biological activity. The benzamide core is a versatile pharmacophore known to interact with a multitude of biological targets through hydrogen bonding and pi-stacking interactions.[4] The specific substitutions on this core are critical determinants of its pharmacological profile.

-

The Benzamide Core: This central feature is present in numerous approved drugs and clinical candidates, highlighting its stability and capacity for target engagement.[4]

-

The 3-amino Group: The position and nature of substituents on the aromatic ring are crucial. An amino group at the meta-position can influence the molecule's electronics and serve as a key interaction point with target proteins.

-

The N-(2,2,2-trifluoroethyl) Amide: The trifluoroethyl group is a common modification in medicinal chemistry used to enhance metabolic stability and potentially increase binding affinity through favorable interactions with the target.

Hypothesized Mechanisms of Action Based on Analog Research

Based on the activities of other benzamide derivatives, we can postulate several potential mechanisms of action for 3-amino-N-(2,2,2-trifluoroethyl)benzamide.

Hypothesis 1: Enzyme Inhibition

Benzamide derivatives are well-documented as potent enzyme inhibitors.[4][6] Two prominent classes of enzymes targeted by benzamides are Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE).

-

Carbonic Anhydrase Inhibition: Certain benzamide-containing compounds have shown significant inhibitory effects against various isoforms of carbonic anhydrase, enzymes involved in pH regulation, and other physiological processes.[6]

-

Acetylcholinesterase Inhibition: Inhibition of AChE, a key enzyme in the central nervous system, is a therapeutic strategy for Alzheimer's disease. Some benzamide derivatives have demonstrated potent AChE inhibitory activity.[6]

Hypothesis 2: Antiproliferative Activity

A significant body of research highlights the antiproliferative effects of benzamide compounds against various cancer cell lines.[7][8] This activity can stem from several underlying mechanisms.

-

Tubulin Polymerization Inhibition: Some 2-aminobenzamides act as antimitotic agents by inhibiting tubulin polymerization, a critical process in cell division.[7]

-

Nucleic Acid Interaction: Fused benzimidazole derivatives, a related class, have been shown to interact with DNA and RNA, suggesting a potential mechanism of action involving the disruption of nucleic acid metabolism.[8]

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Modulation

Benzamides have emerged as modulators of GPCRs, a large family of cell surface receptors involved in a vast array of physiological processes.

-

GPR52 Agonism: Recent studies have identified 3-aminobenzamides as potent agonists of GPR52, an orphan receptor considered a promising target for neuropsychiatric and neurological diseases.[9][10]

A Proposed Research Workflow for Mechanistic Elucidation

To systematically investigate the mechanism of action of 3-amino-N-(2,2,2-trifluoroethyl)benzamide, a multi-tiered experimental approach is recommended.

Sources

- 1. 1536748-94-3 Cas No. | 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. guidechem.com [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Foreword: From a Novel Compound to a Therapeutic Candidate

In the landscape of drug discovery, the journey of a novel chemical entity from initial synthesis to a potential therapeutic is both complex and challenging. The compound 3-amino-N-(2,2,2-trifluoroethyl)benzamide, a member of the versatile benzamide class of molecules, represents such a starting point. While the broader benzamide family is known for a wide array of pharmacological activities, including antimicrobial, analgesic, and anticancer effects, the specific biological targets and mechanism of action for this particular derivative remain to be elucidated.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of 3-amino-N-(2,2,2-trifluoroethyl)benzamide. Our approach is rooted in a philosophy of rigorous scientific inquiry, employing a multi-pronged strategy that combines computational, biochemical, and cell-based methodologies to build a robust understanding of the compound's pharmacological profile.

The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzamide moiety is a recurring motif in a multitude of clinically approved drugs and biologically active molecules. Its prevalence stems from its ability to engage in key molecular interactions, such as hydrogen bonding and pi-stacking, with a diverse range of protein targets. The biological activities of benzamide derivatives are remarkably broad, underscoring the importance of a systematic approach to target identification for any new analogue.

| Reported Biological Activity of Benzamide Derivatives | Potential Target Classes |

| Antimicrobial and Antifungal | Enzymes in microbial metabolic pathways, cell wall synthesis proteins |

| Analgesic | Opioid receptors, ion channels |

| Anticancer/Antiproliferative | Tubulin, kinases (e.g., VEGFR-2), G-protein coupled receptors (GPCRs) |

| Anticonvulsant | Ion channels, excitatory amino acid receptors |

Given this landscape, our initial hypothesis is that 3-amino-N-(2,2,2-trifluoroethyl)benzamide is likely to interact with one or more of these well-established target classes. The presence of the trifluoroethyl group may enhance binding affinity and metabolic stability, while the 3-amino substitution provides a vector for further chemical modification and potential new interactions.

A Strategic Framework for Target Identification

A robust target identification strategy should be multi-faceted, employing orthogonal approaches to increase the confidence in putative targets. We propose a three-tiered approach encompassing computational prediction, affinity-based proteomics, and phenotypic screening, followed by rigorous validation.

Figure 1: A comprehensive workflow for the identification and validation of biological targets for a novel compound.

In Silico Target Prediction: A Hypothesis-Generating Engine

Computational approaches provide a rapid and cost-effective means to generate initial hypotheses about a compound's potential targets.

Pharmacophore Modeling and Similarity Searching

This technique involves identifying the essential three-dimensional arrangement of chemical features of 3-amino-N-(2,2,2-trifluoroethyl)benzamide that are responsible for its biological activity. This pharmacophore model can then be used to search databases of known bioactive compounds and their targets to identify proteins that are likely to bind to our compound of interest.

Molecular Docking and Virtual Screening

Molecular docking simulates the binding of 3-amino-N-(2,2,2-trifluoroethyl)benzamide to the three-dimensional structures of known proteins. This allows for the prediction of binding affinity and the identification of key interactions. Virtual screening of large libraries of protein structures can help to prioritize potential targets for experimental validation.

Affinity-Based Proteomics: Fishing for Targets in their Native Environment

Affinity-based proteomics aims to physically isolate the protein targets of a compound from a complex biological sample.

Synthesis of an Affinity Probe

A crucial first step is the synthesis of an affinity probe by chemically modifying 3-amino-N-(2,2,2-trifluoroethyl)benzamide to incorporate a reactive group for immobilization onto a solid support (e.g., agarose beads) and a linker that minimizes steric hindrance.

Protocol for Affinity Chromatography

-

Immobilization: Covalently attach the affinity probe to activated agarose beads.

-

Lysate Preparation: Prepare a cell or tissue lysate that maintains proteins in their native conformation.

-

Incubation: Incubate the lysate with the affinity probe-conjugated beads to allow for binding of target proteins.

-

Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, often using a competitive ligand or by changing the buffer conditions.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Phenotypic and Genetic Screening: Uncovering Cellular Pathways

Phenotypic screening focuses on identifying the effects of a compound on cellular behavior, which can then be traced back to its molecular targets.

High-Content Imaging and Cell-Based Assays

Treating various cell lines with 3-amino-N-(2,2,2-trifluoroethyl)benzamide and using automated microscopy to analyze changes in cell morphology, protein localization, and other cellular parameters can provide clues about the affected pathways.

CRISPR/Cas9 Screening

CRISPR-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound. This powerful technique can directly pinpoint the target protein or critical components of its signaling pathway.

Figure 2: Workflow for a CRISPR/Cas9-based genetic screen to identify drug targets.

Target Validation: From Putative Hits to Confirmed Targets

Once a list of putative targets has been generated, a rigorous validation process is essential to confirm direct and meaningful interactions.

Biochemical and Biophysical Assays

-

Enzyme Inhibition Assays: If a target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine the IC50 value.

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (KD) and thermodynamics of the interaction between the compound and the purified target protein.

Cellular Target Engagement

It is critical to demonstrate that the compound interacts with its target in a cellular context.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

-

Western Blotting: Analyze the phosphorylation status or expression levels of downstream signaling proteins to confirm that the compound modulates the target's activity in cells.

Conclusion: A Roadmap to Understanding

The identification of the biological targets of 3-amino-N-(2,2,2-trifluoroethyl)benzamide is a critical step in understanding its therapeutic potential and potential liabilities. The integrated, multi-disciplinary approach outlined in this guide provides a robust framework for moving from a compound of unknown function to a well-characterized molecule with a defined mechanism of action. By systematically applying these computational, biochemical, and cellular methodologies, researchers can confidently navigate the complexities of target identification and accelerate the drug discovery process.

References

- Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. J Med Chem.

- Benzamide, 3-amino-N-[2-bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]. Chemicalbook.

- Benzamide, 3-chloro-N-(2,2,2-trifluoroethyl)-. PubChem.

- N-propyl-2-(2,2,2-trifluoroethyl)benzamide. PubChem.

- 3-Amino-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide.

- 3-amino-4-methyl-N-(2,2,2-trifluoroethyl)benzamide. Santa Cruz Biotechnology.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

- Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research.

- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry.

- Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using...

- 3-amino-4-methyl-n-(2,2,2-trifluoroethyl)benzamide. PubChemLite.

- 3-AMINO-N-(2,2,2-TRIFLUOROETHYL)BENZAMIDE 260973-22-6 wiki. Guidechem.

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.

- Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.

- Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv.

- (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)

- 3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide. Benchchem.

- Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PubMed.

- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH.

- Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. inhibitors. PubMed Central.

Sources

in vitro activity of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

An In-Depth Technical Guide to the In Vitro Activity of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiemetic, and antipsychotic properties. The introduction of a trifluoroethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The compound 3-amino-N-(2,2,2-trifluoroethyl)benzamide represents a novel chemical entity at the intersection of these two pharmacologically significant motifs. Its biological activities, however, remain largely uncharacterized.

This guide provides a comprehensive framework for the in vitro evaluation of 3-amino-N-(2,2,2-trifluoroethyl)benzamide. We will proceed from broad assessments of cytotoxicity to more focused investigations into potential enzymatic targets and downstream cellular mechanisms. The protocols detailed herein are designed to be robust and self-validating, reflecting best practices in drug discovery research.

Experimental Strategy: A Phased Approach

A logical workflow is essential for the efficient characterization of a novel compound. We will employ a phased approach, starting with a broad screen for cytotoxic activity. Positive hits will then be investigated for specific mechanistic pathways.

Caption: Standard workflow for Western blot analysis.

Detailed Protocol: Western Blotting for Apoptosis Markers

-

Sample Preparation:

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [5] * Incubate the membrane with a primary antibody against an apoptosis marker (e.g., cleaved Caspase-3 or cleaved PARP) overnight at 4°C with gentle agitation. [4] * Wash the membrane three times with TBST for 10 minutes each. [3] * Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [3][4] * Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting signal using a chemiluminescence detection system.

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

-

Interpretation of Results

An increase in the protein bands corresponding to cleaved Caspase-3 and cleaved PARP in compound-treated cells compared to the vehicle control would suggest the induction of apoptosis. Densitometry analysis can be used to quantify the changes in protein expression relative to the loading control.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial in vitro characterization of 3-amino-N-(2,2,2-trifluoroethyl)benzamide. By progressing from broad cytotoxicity screening to specific enzyme inhibition and mechanistic studies, researchers can efficiently build a comprehensive profile of this novel compound's biological activity. Positive results from these assays would warrant further investigation, including cell cycle analysis, profiling against a broader panel of sirtuins and kinases, and eventual progression to in vivo efficacy and toxicity studies.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- MTT assay protocol. (n.d.). Abcam.

- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.

- MTT (Assay protocol). (2023, February 27). protocols.io.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.

- Western blot protocol. (n.d.). Abcam.

- Western Blot Protocols and Recipes. (n.d.). Thermo Fisher Scientific.

- Western Blot Protocol. (n.d.). Proteintech Group.

- Western Blot Protocol. (n.d.). Creative Bioarray.

- Sirtuin 6 (SIRT6) Activity Assays. (n.d.). PMC - NIH.

- Methods and Protocols for Western Blot. (2020, December 24). MolecularCloud.

- Application Notes and Protocols for Cell-Based Sirtuin Inhibition Assays by 5-Benzylidene-Hydantoin. (n.d.). BenchChem.

- Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (2021, January 14). RSC Publishing - The Royal Society of Chemistry.

- Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. (n.d.). PMC - NIH.

- Sirtuin 1/SIRT1 Assay Kit (Fluorometric) (KA1366). (n.d.). Novus Biologicals.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Western blot protocol | Abcam [abcam.com]

A Technical Guide to the Investigation of Novel Benzamide-Based PARP Inhibitors: A Case Study on 3-amino-N-(2,2,2-trifluoroethyl)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy in oncology, particularly for cancers harboring defects in DNA damage repair pathways. The benzamide scaffold represents a foundational pharmacophore in the design of numerous potent PARP inhibitors. This guide delves into the scientific principles and practical methodologies for the evaluation of novel benzamide derivatives as PARP inhibitors, using the yet-uncharacterized compound, 3-amino-N-(2,2,2-trifluoroethyl)benzamide, as a conceptual case study. We will explore its chemical properties, a proposed synthetic route, and the potential implications of its unique structural features on PARP inhibition. Furthermore, this document provides detailed, field-proven protocols for the synthesis, characterization, and in vitro evaluation of such novel chemical entities, equipping researchers with the necessary tools to advance the discovery of next-generation PARP-targeting therapeutics.

The Central Role of PARP in DNA Repair and Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1] Upon detection of an SSB, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other essential DNA repair proteins to the site of damage.[2]

In the context of cancer, particularly in tumors with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[3][4] These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. Inhibition of PARP in such HR-deficient cells leads to the accumulation of unrepaired SSBs, which, upon encountering the replication fork during cell division, are converted into cytotoxic DSBs.[5] Without a functional HR pathway to repair these DSBs, the cancer cells undergo apoptosis, a concept known as synthetic lethality.[6][7] This targeted approach has led to the successful development and clinical application of several PARP inhibitors for treating breast, ovarian, prostate, and pancreatic cancers.[3][4][8]

The Benzamide Scaffold: A Privileged Motif for PARP Inhibition

The majority of clinically approved and investigational PARP inhibitors share a common chemical feature: a benzamide core.[9] This structural motif acts as a mimic of the nicotinamide moiety of PARP's natural substrate, nicotinamide adenine dinucleotide (NAD+).[2] By competitively binding to the nicotinamide-binding pocket of the PARP catalytic domain, these inhibitors prevent the synthesis of PAR and effectively halt the DNA repair process.[2]

3-Aminobenzamide (3-AB) is one of the earliest and most extensively studied PARP inhibitors.[2][5] While its potency is modest compared to newer agents, it has been instrumental in elucidating the biological functions of PARP and validating the therapeutic concept of PARP inhibition. It serves as a valuable reference compound and a foundational scaffold for the development of more potent and selective next-generation inhibitors.[2]

Case Study: 3-amino-N-(2,2,2-trifluoroethyl)benzamide

While there is a lack of published data on the specific PARP inhibitory activity of 3-amino-N-(2,2,2-trifluoroethyl)benzamide, its structure presents an interesting case for investigation. By analyzing its components, we can hypothesize its potential as a PARP inhibitor.

Chemical Properties

| Property | Value | Source |

| CAS Number | 260973-22-6 | [1][3][4] |

| Molecular Formula | C9H9F3N2O | [1][3] |

| Molecular Weight | 218.18 g/mol | [1][4] |

| Appearance | Off-white to pale yellow powder | [6][10] |

| Solubility | Soluble in DMSO and methanol | [6] |

Structural Analysis and Hypothetical Impact on PARP Inhibition

The structure of 3-amino-N-(2,2,2-trifluoroethyl)benzamide retains the core 3-aminobenzamide pharmacophore, suggesting it is likely to bind to the nicotinamide pocket of PARP. The key modification is the N-(2,2,2-trifluoroethyl) group. The introduction of fluorine atoms can have profound effects on the pharmacological properties of a molecule:

-

Enhanced Binding Affinity: The highly electronegative fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the PARP active site, potentially increasing binding affinity and inhibitory potency.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This could lead to an improved pharmacokinetic profile, including a longer half-life.

-

Altered Lipophilicity and Solubility: The trifluoroethyl group increases the lipophilicity of the molecule, which can influence its membrane permeability, cell penetration, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

The following diagram illustrates the conceptual structure-activity relationship:

Experimental Protocols

Synthesis of 3-amino-N-(2,2,2-trifluoroethyl)benzamide

This protocol describes a general and robust method for the synthesis of N-substituted benzamides via amide bond formation.

Materials:

-

3-Nitrobenzoyl chloride

-

2,2,2-Trifluoroethylamine

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Hydrogen gas (H2) or a suitable hydrogen source (e.g., ammonium formate)

Procedure:

-

Amide Coupling: a. Dissolve 2,2,2-trifluoroethylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled amine solution. d. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with water and separate the organic layer. f. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. g. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield crude 3-nitro-N-(2,2,2-trifluoroethyl)benzamide. h. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Nitro Group Reduction: a. Dissolve the purified 3-nitro-N-(2,2,2-trifluoroethyl)benzamide in methanol. b. Add 10% Pd/C catalyst (typically 5-10 mol% of the substrate). c. Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). Alternatively, use a transfer hydrogenation method with a hydrogen donor like ammonium formate. d. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with methanol. e. Concentrate the filtrate under reduced pressure to yield the final product, 3-amino-N-(2,2,2-trifluoroethyl)benzamide. f. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The following diagram outlines the synthetic workflow:

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-AMINO-N-(2,2,2-TRIFLUOROETHYL)BENZAMIDE ,260973-22-6 _ChemCD_index [cn.chemcd.com]

- 4. 3-Amino-N-(2,2,2-trifluoroethyl)benzamide_260973-22-6_Hairui Chemical [hairuichem.com]

- 5. mdpi.com [mdpi.com]

- 6. Allyl amyl glycolate Supplier in Mumbai, Allyl amyl glycolate Trader, Maharashtra [chemicalmanufacturers.in]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 923225-16-5,2-(2,6-dimethylmorpholin-4-yl)-2-methylpropan-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. PARP inhibitors: enhancing efficacy through rational combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel 3-Aminobenzamide Derivatives: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the discovery and development of novel 3-aminobenzamide derivatives, moving beyond the foundational parent molecule to the cutting-edge of medicinal chemistry. It is designed for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics. Here, we dissect the rationale behind experimental design, synthesize data from recent discoveries, and provide actionable protocols for the synthesis and evaluation of these promising compounds.

Part 1: The Enduring Scaffold - Rationale for 3-Aminobenzamide in Drug Discovery

The 3-aminobenzamide core is a privileged scaffold in medicinal chemistry, primarily due to its role as a structural mimic of the nicotinamide moiety of β-nicotinamide adenine dinucleotide (NAD+). This mimicry allows it to competitively inhibit the enzyme family of Poly(ADP-ribose) polymerases (PARPs).[1] PARP enzymes, particularly PARP-1 and PARP-2, are critical players in DNA repair, chromatin remodeling, and cell death pathways.[2][3]

The inhibition of PARP has become a cornerstone of targeted cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[4] By inhibiting PARP's ability to repair single-strand DNA breaks, unrepaired lesions accumulate and are converted into lethal double-strand breaks during replication.[4] In cancer cells with a compromised homologous recombination pathway, these double-strand breaks cannot be repaired, leading to cell death through a concept known as synthetic lethality.

Beyond oncology, the therapeutic potential of PARP inhibition is being explored in a range of other indications, including:

-

Neuroprotection: Preventing PARP-1 over-activation has shown protective effects in models of neurodegenerative diseases.

-

Inflammation and Ischemia-Reperfusion Injury: 3-aminobenzamide has demonstrated anti-inflammatory effects and protective action against myocardial reperfusion injury.[5]

-

Hearing Loss: Studies have indicated its potential to protect auditory hair cells from noise-induced damage.

The enduring appeal of the 3-aminobenzamide scaffold lies in its proven biological activity and its amenability to chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Part 2: The Discovery Engine - A Workflow for Novel Derivatives

The journey from a hit compound to a clinical candidate is a multi-step process of iterative design, synthesis, and testing. The following workflow illustrates a typical discovery engine for novel 3-aminobenzamide derivatives.

Caption: A common synthetic route to novel 3-aminobenzamide derivatives.

Protocol 1: General Synthesis of N-Substituted 4-Aminobenzamide Derivatives

This protocol provides a general method for the synthesis of benzamide derivatives, which can be adapted for 3-aminobenzamide analogs by starting with the appropriate isomer.

Materials:

-

4-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Desired amine (e.g., piperidine, morpholine)

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Acid Chloride Formation: To a solution of 4-nitrobenzoic acid (10 mmol) in thionyl chloride (10 mL), add three drops of DMF. Reflux the mixture for 1.5 hours.

-

Solvent Removal: Evaporate the excess thionyl chloride under vacuum. Add CH₂Cl₂ (20 mL) to the residue.

-

Amide Formation: In a separate flask, dissolve the desired amine (12 mmol) and triethylamine (30 mmol) in CH₂Cl₂ (50 mL). Cool the solution in an ice-water bath.

-

Coupling: Slowly add the acyl chloride solution from step 2 to the amine solution with stirring. Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Work-up: Separate the organic layer, wash twice with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent to obtain the crude 4-nitrobenzamide derivative. Recrystallize from ethanol if necessary.

-

Nitro Reduction: Dissolve the 4-nitrobenzamide derivative (10 mmol) in ethanol (50 mL). Add 10% Pd/C catalyst.

-

Hydrogenation: Hydrogenate the mixture at 0.2-0.4 MPa with H₂ for 5 hours.

-

Purification: Filter the reaction mixture to remove the catalyst and recrystallize the product from ethanol to obtain the final 4-aminobenzamide derivative.

This protocol is adapted from a general procedure for the synthesis of N-substituted benzamide derivatives and should be optimized for specific substrates.

Part 4: Biological Evaluation - From Enzyme to Organism

A robust biological evaluation cascade is essential to characterize the activity and therapeutic potential of novel 3-aminobenzamide derivatives. This typically involves a tiered approach, starting with biochemical assays, followed by cell-based studies, and culminating in in vivo models.

Tier 1: Biochemical Assays for PARP Inhibition

A variety of assay formats are available to quantify the inhibitory activity of compounds against PARP enzymes. [6]

| Assay Type | Principle | Advantages |

|---|---|---|

| ELISA | Histone-coated plates are used as a substrate. Biotin-labeled NAD+ is incorporated by PARP, and the signal is detected with streptavidin-HRP. | Well-established, sensitive. |

| AlphaLISA® | A homogeneous assay where a PARP enzyme, biotinylated histone substrate, and NAD+ are incubated. ADP-ribose binding is detected using donor and acceptor beads. [1] | High-throughput, no-wash format. [1] |

| Fluorescence Polarization | Measures the binding of a fluorescently labeled DNA probe to PARP. Inhibition of PARP activity can lead to "trapping" of the enzyme on the DNA, resulting in a change in polarization. [1]| Homogeneous, can measure PARP trapping. [1]|

Protocol 2: General Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of novel compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HGC-27 for gastric cancer) [7]* Complete cell culture medium

-

Novel 3-aminobenzamide derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multiskan Spectrum Microplate Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 3 x 10⁵ cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the novel derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Tier 2 & 3: Advanced Cellular and In Vivo Models

Promising compounds from initial screens are further characterized in more complex models:

-

DNA Damage Assays: Western blotting for γ-H2AX, a marker of DNA double-strand breaks, can confirm the mechanism of action.

-

Cell Cycle and Apoptosis Assays: Flow cytometry can be used to assess the effects of compounds on cell cycle progression and the induction of apoptosis. [7]* In Vivo Efficacy Models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo anti-cancer activity of novel compounds. [7]Pharmacokinetic properties and acute toxicity are also assessed in these models. [7]

Part 5: Structure-Activity Relationship (SAR) - Guiding the Next Generation

The systematic modification of the 3-aminobenzamide scaffold and the analysis of the resulting changes in biological activity form the basis of SAR studies. This iterative process is crucial for optimizing lead compounds.

Key SAR Insights for Benzamide Derivatives:

| Modification Position | Observation | Implication for Design |

| N-terminus of the benzamide | A nitro group has been shown to be essential for the activity of some bis-benzamide inhibitors of the androgen receptor. [8] | Consider the electronic properties of substituents at this position. |

| Side Chains | The introduction of basic amine functionalities often enhances the potency of PARP inhibitors. [9] | Explore the incorporation of nitrogen-containing heterocycles or alkylamines. |

| C-terminus of the benzamide | Can tolerate various functional groups, including methyl esters and primary carboxamides, in some series. [8] | This position can be modified to improve physicochemical properties like solubility. |

| Overall Scaffold | Rigidifying the benzamide group into a cyclic structure can be a successful strategy. [10] | Explore fused ring systems and constrained analogs. |

Recent studies on o-aminobenzamide derivatives for gastric cancer identified compound F8 with an IC₅₀ of 0.28 μM against the HGC-27 cell line. [7]This compound demonstrated superior efficacy and lower toxicity compared to the standard-of-care drug capecitabine in a xenograft model. [7]Such findings highlight the potential for discovering highly potent and safer novel derivatives through focused SAR exploration.

Conclusion

The 3-aminobenzamide scaffold remains a fertile ground for the discovery of novel therapeutics. By leveraging a deep understanding of the underlying biology, employing rational drug design principles, and executing a robust synthetic and biological evaluation cascade, researchers can continue to unlock the full potential of this versatile chemical entity. The insights and protocols provided in this guide are intended to serve as a valuable resource for those at the forefront of this exciting field, ultimately contributing to the development of new medicines for patients in need.

References

- Structures of 3-aminobenzamides reported by Schü ler, Linusson et al...

- Structure-activity relationships in vitro | Download Table - ResearchG

- Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Amino-2-iodobenzamide - Benchchem. (URL not available)

- PARP Assays - BPS Bioscience. (URL not available)

- Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Request PDF - ResearchG

-

Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo - PubMed. (2022-01-05) [Link]

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - MDPI. (URL not available)

- PARP Activity Assay Kit -

- Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo | Request PDF - ResearchG

- PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. (URL not available)

-

Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. (2023-01-06) [Link]

- PARP assay kits - Cambridge Bioscience. (URL not available)

-

Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC - NIH. (2014-01-16) [Link]

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025-08-06) (URL not available)

- 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. (URL not available)

- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed. (URL not available)

- Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PubMed Central. (URL not available)

- A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Deriv

- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC - NIH. (URL not available)

-

Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells - PubMed. (2019-10-01) [Link]

- Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - ResearchG

- 3-aminobenzamide - BPS Bioscience. (URL not available)

- 3-aminobenzamide, a poly (ADP ribose)

- Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists - MDPI. (URL not available)

-

Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC - NIH. (2022-05-06) [Link]

-

Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors - PubMed. (2017-10-15) [Link]

- A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - University of Texas Southwestern Medical Center. (2019-07-31) (URL not available)

- Recent Advances in the Synthesis of Polyamine Derivatives and Their Applic

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. PARP assay kits [bioscience.co.uk]

- 7. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Trifluoroethylated Benzamides: A Technical Guide to Synthesis, Properties, and Application in Modern Medicinal Chemistry

Abstract